molecular formula C7H12ClN3O2S B13256851 (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13256851
M. Wt: 237.71 g/mol
InChI Key: AABLEOJSOPEEAL-UHFFFAOYSA-N
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Description

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group, an ethyl group, and a methyl group attached to the pyrazole ring, along with a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonamide Group: The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the pyrazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with the chloro group replaced by hydrogen.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-amine

Uniqueness

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

(4-chloro-2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H12ClN3O2S/c1-3-11-6(4-14(9,12)13)7(8)5(2)10-11/h3-4H2,1-2H3,(H2,9,12,13)

InChI Key

AABLEOJSOPEEAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)CS(=O)(=O)N

Origin of Product

United States

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